molecular formula C8H19N B045302 N,N-Diisopropylethylamine CAS No. 7087-68-5

N,N-Diisopropylethylamine

Cat. No. B045302
M. Wt: 129.24 g/mol
InChI Key: JGFZNNIVVJXRND-UHFFFAOYSA-N
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Patent
US05733905

Procedure details

To a stirred mixture of 5.19 g of 2-chloro-4-aminobenzoic acid in 150 ml of methylene chloride is added 7.86 g of N,N-diisopropylethylamine and 12.67 g of 2,4-dichlorobenzylchloride and stirring continued for 18 hours. Water is added to the filtrate and the organic layer dried with Na2 SO4 and concentrate in vacuo to give 13.68 g of the desired product, m.p. 171°-175° C.
Quantity
5.19 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
7.86 g
Type
reactant
Reaction Step Two
Quantity
12.67 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([NH2:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C(N(CC)C(C)C)(C)C.[Cl:21][C:22]1[CH:29]=[C:28]([Cl:30])[CH:27]=[CH:26][C:23]=1[CH2:24]Cl.[OH2:31]>C(Cl)Cl>[Cl:21][C:22]1[CH:29]=[C:28]([Cl:30])[CH:27]=[CH:26][C:23]=1[C:24]([NH:11][C:9]1[CH:8]=[CH:7][C:3]([C:4]([OH:6])=[O:5])=[C:2]([Cl:1])[CH:10]=1)=[O:31]

Inputs

Step One
Name
Quantity
5.19 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=C1)N
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
7.86 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
12.67 g
Type
reactant
Smiles
ClC1=C(CCl)C=CC(=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer dried with Na2 SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=C(C(=O)NC2=CC(=C(C(=O)O)C=C2)Cl)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 13.68 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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